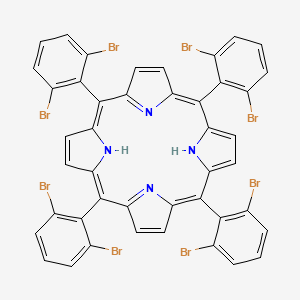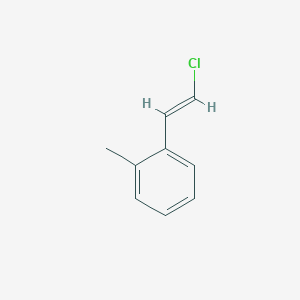
1-((E)-2-Chloro-vinyl)-2-methyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((E)-2-Chloro-vinyl)-2-methyl-benzene is an organic compound characterized by the presence of a chloro-vinyl group attached to a methyl-benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-2-Chloro-vinyl)-2-methyl-benzene typically involves the reaction of 2-methyl-benzene with a chlorinating agent under controlled conditions. One common method is the chlorination of 2-methyl-benzene using thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-((E)-2-Chloro-vinyl)-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
1-((E)-2-Chloro-vinyl)-2-methyl-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-((E)-2-Chloro-vinyl)-2-methyl-benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro-vinyl group can participate in electrophilic addition reactions, while the methyl-benzene ring can undergo aromatic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to diverse biological effects.
類似化合物との比較
1-((E)-2-Bromo-vinyl)-2-methyl-benzene: Similar structure but with a bromo group instead of a chloro group.
1-((E)-2-Fluoro-vinyl)-2-methyl-benzene: Similar structure but with a fluoro group instead of a chloro group.
1-((E)-2-Iodo-vinyl)-2-methyl-benzene: Similar structure but with an iodo group instead of a chloro group.
Uniqueness: 1-((E)-2-Chloro-vinyl)-2-methyl-benzene is unique due to the specific reactivity of the chloro-vinyl group, which can undergo distinct chemical transformations compared to its bromo, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the chloro group imparts desired chemical properties.
特性
分子式 |
C9H9Cl |
|---|---|
分子量 |
152.62 g/mol |
IUPAC名 |
1-[(E)-2-chloroethenyl]-2-methylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-8-4-2-3-5-9(8)6-7-10/h2-7H,1H3/b7-6+ |
InChIキー |
OONFBWSLAUTBDU-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC=CC=C1/C=C/Cl |
正規SMILES |
CC1=CC=CC=C1C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


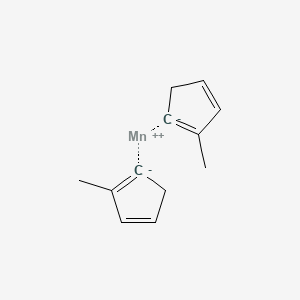
![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)
)-](/img/structure/B15341468.png)
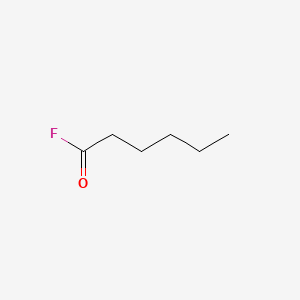
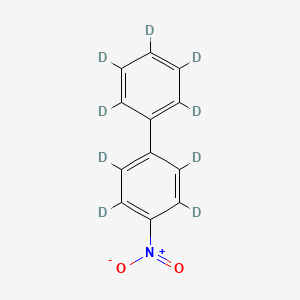
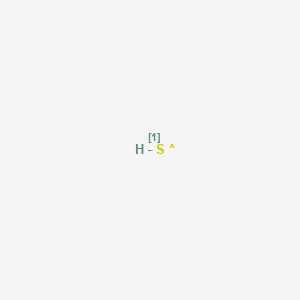

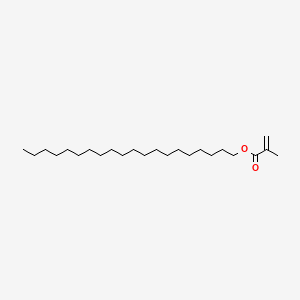
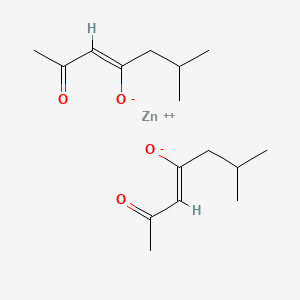
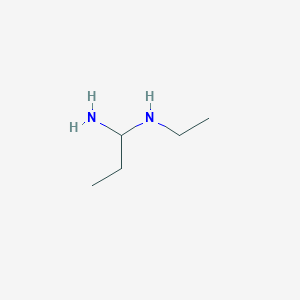
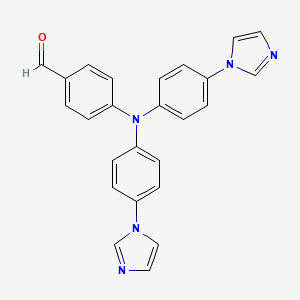

![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
